Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans-
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Overview
Description
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans- typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid Derivative: The initial step involves the preparation of cyclopropanecarboxylic acid, which can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.
Substitution Reaction: The 2-chloro-1-(4-ethoxyphenyl) group is introduced via a substitution reaction, often using a chlorinating agent like thionyl chloride.
Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid derivative with (3-(4-fluorophenoxy)phenyl)methanol under acidic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and conditions such as elevated temperatures or the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Therapeutic Agents:
Diagnostic Tools: Use in the development of diagnostic assays or imaging agents.
Industry
Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of specialty polymers.
Coatings and Adhesives: Its chemical properties make it suitable for use in high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans- exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures.
Phenyl esters: Compounds with ester functional groups attached to phenyl rings.
Fluorophenoxy derivatives: Compounds containing fluorophenoxy groups.
Uniqueness
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
101492-36-8 |
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Molecular Formula |
C25H22ClFO4 |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]methyl (1R,2S)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H22ClFO4/c1-2-29-20-10-6-18(7-11-20)25(15-23(25)26)24(28)30-16-17-4-3-5-22(14-17)31-21-12-8-19(27)9-13-21/h3-14,23H,2,15-16H2,1H3/t23-,25-/m0/s1 |
InChI Key |
YVYVCQDLHSRCGE-ZCYQVOJMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@@H]2Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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